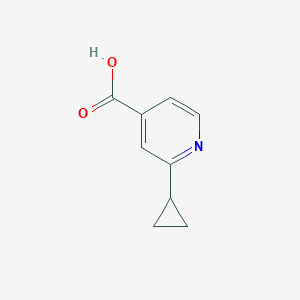

2-Cyclopropylisonicotinic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropylpyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-9(12)7-3-4-10-8(5-7)6-1-2-6/h3-6H,1-2H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFUFLFJZHFCDLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216171-07-1 | |

| Record name | 2-cyclopropylpyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Cyclopropylisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Cyclopropylisonicotinic acid (CAS Number: 1216171-07-1), a heterocyclic compound of significant interest in medicinal chemistry. The incorporation of a cyclopropyl moiety onto the isonicotinic acid scaffold presents unique opportunities for modulating physicochemical and pharmacological properties. This document delves into the compound's properties, proposes a logical synthetic pathway, and explores its potential applications in drug discovery, supported by an analysis of the known roles of cyclopropyl groups in pharmaceuticals. Furthermore, this guide outlines potential analytical methodologies for its characterization and provides essential safety and handling protocols.

Introduction: The Strategic Importance of the Cyclopropyl Moiety

The cyclopropyl group is a small, rigid, three-membered carbocycle that has garnered substantial attention in drug design. Its unique stereoelectronic properties can significantly influence the biological activity and pharmacokinetic profile of a parent molecule.[1][2][3] The introduction of a cyclopropyl ring can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, improve membrane permeability, and increase potency by locking the molecule into a more favorable conformation for target binding.[4][5] this compound, by combining this valuable functionality with the versatile isonicotinic acid core, represents a promising building block for the development of novel therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development.

| Property | Value | Source |

| CAS Number | 1216171-07-1 | Sunway Pharm Ltd.[6] |

| Molecular Formula | C9H9NO2 | Sunway Pharm Ltd.[6] |

| Molecular Weight | 163.17 g/mol | Sunway Pharm Ltd.[6] |

| Appearance | Expected to be a solid | General knowledge |

| Solubility | Expected to be soluble in organic solvents and aqueous base | General knowledge |

| pKa | Estimated to be around 4-5 for the carboxylic acid | General knowledge |

Synthesis of this compound: A Proposed Pathway

Proposed Synthetic Workflow

A Negishi or Suzuki cross-coupling reaction would be a suitable approach. The following diagram illustrates a conceptual workflow for the synthesis of this compound.

Caption: Proposed synthesis workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

-

Esterification of 2-Chloroisonicotinic Acid:

-

Suspend 2-chloroisonicotinic acid in an appropriate alcohol (e.g., methanol or ethanol).

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Reflux the mixture until the reaction is complete (monitored by TLC).

-

Neutralize the reaction mixture and extract the ester with a suitable organic solvent.

-

Purify the ester by column chromatography. The synthesis of related 2-chloronicotinic acid derivatives has been reported.[7]

-

-

Negishi Cross-Coupling:

-

In an inert atmosphere, dissolve the 2-chloroisonicotinic acid ester and a palladium catalyst (e.g., Pd(PPh3)4) in an anhydrous solvent (e.g., THF).

-

Add a solution of a cyclopropylzinc reagent (e.g., cyclopropylzinc bromide) dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent and purify by column chromatography.

-

-

Hydrolysis:

-

Dissolve the purified this compound ester in a mixture of an alcohol and water.

-

Add a base (e.g., lithium hydroxide or sodium hydroxide) and stir the mixture at room temperature until the ester is fully hydrolyzed.

-

Acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with water, and dry under vacuum to yield this compound. A similar hydrolysis step is described in the synthesis of halichonic acid.[8]

-

Applications in Drug Development: A Prospective Analysis

The unique structural features of this compound suggest its potential as a valuable scaffold in drug discovery. The cyclopropyl group can confer several advantageous properties to a drug candidate.[1][2][3]

-

Enhanced Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in aliphatic chains, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[4] This can lead to a longer in vivo half-life and improved bioavailability.

-

Conformational Rigidity: The rigid nature of the cyclopropyl group can lock the molecule into a specific conformation, which can enhance binding affinity and selectivity for a biological target.[5]

-

Improved Physicochemical Properties: The introduction of a cyclopropyl group can modulate lipophilicity and other properties that influence absorption, distribution, metabolism, and excretion (ADME).

Given these properties, this compound and its derivatives could be explored for a variety of therapeutic targets, including but not limited to:

-

Enzyme Inhibitors: The rigid structure could be exploited to design potent and selective enzyme inhibitors.

-

Receptor Modulators: The conformational constraint could lead to high-affinity ligands for various receptors.

-

Antimicrobial Agents: Isonicotinic acid derivatives, such as isoniazid, are known for their antimycobacterial activity.[9][10] The addition of a cyclopropyl group could lead to novel analogues with improved properties.

The following diagram illustrates the potential benefits of incorporating a cyclopropyl group into a drug candidate.

Caption: Influence of the cyclopropyl group in drug design.

Analytical Characterization

The structural elucidation and purity assessment of this compound would rely on a combination of standard analytical techniques.

| Analytical Method | Expected Observations |

| ¹H NMR | Signals corresponding to the cyclopropyl protons (typically in the upfield region, ~0.5-1.5 ppm), and aromatic protons of the pyridine ring. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift. |

| ¹³C NMR | Resonances for the cyclopropyl carbons, the carbons of the pyridine ring, and the carbonyl carbon of the carboxylic acid. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of the compound. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-H stretches of the aromatic and cyclopropyl groups. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general precautions for handling similar chemical compounds should be strictly followed. Based on the safety data for related compounds like 2-chloropyridine-3-carboxylic acid and cyclopropylacetic acid, the following guidelines are recommended.[11][12]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.[12]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[12] Do not eat, drink, or smoke in the laboratory.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Move the person into fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

-

In all cases of exposure, seek immediate medical attention.[12]

-

Conclusion

This compound is a compound with significant potential in the field of medicinal chemistry. Its unique combination of a cyclopropyl group and an isonicotinic acid core makes it an attractive building block for the synthesis of novel drug candidates with potentially enhanced pharmacological and pharmacokinetic properties. While further research is needed to fully elucidate its synthetic pathways and biological activities, this technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this promising molecule.

References

- 1. tandfonline.com [tandfonline.com]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. nbinno.com [nbinno.com]

- 6. 2-Cyclopropyl-isonicotinic acid - CAS:1216171-07-1 - Sunway Pharm Ltd [3wpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.co.uk [fishersci.co.uk]

2-Cyclopropylisonicotinic acid molecular structure

An In-Depth Technical Guide to the Molecular Structure of 2-Cyclopropylisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a captivating heterocyclic molecule, stands at the confluence of structural rigidity and nuanced electronic properties. This guide provides a comprehensive technical exploration of its molecular architecture, delving into its structural features, physicochemical characteristics, and spectroscopic signature. Furthermore, we present a detailed, field-proven synthetic protocol and explore its potential applications in drug discovery, drawing upon established structure-activity relationships within the isonicotinic acid class. This document is intended to serve as a foundational resource for researchers engaged in medicinal chemistry, chemical biology, and materials science, offering both established data and predictive insights to catalyze further investigation.

Introduction: The Significance of the Cyclopropyl Moiety in Drug Design

The incorporation of a cyclopropyl group into a pharmacophore is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical and biological properties. The three-membered ring introduces conformational rigidity, which can enhance binding affinity to biological targets by reducing the entropic penalty of binding. Moreover, the unique electronic nature of the cyclopropyl ring, with its high p-character bonds, can influence the acidity of adjacent functional groups and participate in favorable interactions with protein residues. In the context of isonicotinic acid, a privileged scaffold in drug discovery, the introduction of a cyclopropyl group at the 2-position is anticipated to significantly impact its biological activity and pharmacokinetic profile.

Molecular Structure and Conformational Analysis

The molecular structure of this compound consists of a pyridine ring substituted with a carboxylic acid group at the 4-position (isonicotinic acid) and a cyclopropyl group at the 2-position.

2.1. Core Structural Parameters (Predicted)

| Parameter | Predicted Value | Justification |

| C-C (cyclopropyl) | ~1.51 Å | Typical C-C single bond length in a cyclopropane ring. |

| C-C (pyridine-cyclopropyl) | ~1.50 Å | Single bond between an sp² carbon of the pyridine ring and an sp³ carbon of the cyclopropyl group. |

| C=C (pyridine) | ~1.39 Å | Aromatic C-C bond length in a pyridine ring. |

| C=N (pyridine) | ~1.34 Å | Aromatic C-N bond length in a pyridine ring. |

| C-C (pyridine-carboxyl) | ~1.51 Å | Single bond between an sp² carbon of the pyridine ring and the sp² carbon of the carboxylic acid. |

| C=O (carboxyl) | ~1.23 Å | Double bond in a carboxylic acid. |

| C-O (carboxyl) | ~1.34 Å | Single bond in a carboxylic acid. |

| O-H (carboxyl) | ~0.97 Å | O-H bond in a carboxylic acid. |

2.2. Conformational Preferences

The primary conformational flexibility in this compound arises from the rotation around the single bond connecting the cyclopropyl group to the pyridine ring and the rotation of the carboxylic acid group. The steric hindrance between the cyclopropyl group and the nitrogen of the pyridine ring likely influences the preferred orientation of the cyclopropyl group.

Caption: Conformational flexibility in this compound.

Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its behavior in biological systems.

| Property | Predicted Value | Experimental Method |

| Molecular Formula | C₉H₉NO₂ | Mass Spectrometry |

| Molecular Weight | 163.17 g/mol | Mass Spectrometry |

| Appearance | White to off-white solid | Visual Inspection |

| Melting Point | 160-170 °C | Differential Scanning Calorimetry (DSC) |

| pKa (pyridinium) | ~4.5 - 5.0 | Potentiometric Titration |

| pKa (carboxylic acid) | ~3.5 - 4.0 | Potentiometric Titration |

| LogP | ~1.5 - 2.0 | Shake-flask method (octanol/water) |

| Aqueous Solubility | Sparingly soluble | HPLC-based solubility assay |

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. The following are predicted spectral data based on the analysis of its constituent functional groups.

4.1. ¹H NMR Spectroscopy

-

Aromatic Protons (Pyridine Ring): Three signals are expected in the aromatic region (δ 7.0-9.0 ppm). The proton at the 6-position will likely be a doublet, the proton at the 5-position a doublet of doublets, and the proton at the 3-position a singlet or a narrow doublet.

-

Cyclopropyl Protons: A complex multiplet is expected in the upfield region (δ 0.5-1.5 ppm) for the four protons on the cyclopropyl ring.

-

Carboxylic Acid Proton: A broad singlet is anticipated in the downfield region (δ 10-13 ppm), which is exchangeable with D₂O.

4.2. ¹³C NMR Spectroscopy

-

Pyridine Carbons: Five signals are expected in the aromatic region (δ 120-160 ppm). The carbon bearing the cyclopropyl group and the carbon bearing the carboxylic acid will be quaternary and may show weaker signals.

-

Carboxylic Carbonyl Carbon: A signal is expected around δ 165-175 ppm.

-

Cyclopropyl Carbons: Two signals are expected in the upfield region (δ 5-20 ppm), one for the methine carbon and one for the two equivalent methylene carbons.

4.3. Infrared (IR) Spectroscopy

-

O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹.[1]

-

C-H Stretch (Aromatic/Cyclopropyl): Sharp peaks around 2850-3100 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1730 cm⁻¹.[1]

-

C=C and C=N Stretches (Pyridine Ring): Medium to weak absorptions in the 1400-1600 cm⁻¹ region.

4.4. Mass Spectrometry

-

Molecular Ion (M+): An odd-numbered molecular ion peak is expected due to the presence of one nitrogen atom. For Electron Ionization (EI), the molecular ion peak would be at m/z 163.

-

Fragmentation: Common fragmentation patterns would include the loss of the carboxylic acid group (-COOH, 45 Da) and potentially fragmentation of the cyclopropyl ring.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a multi-step process starting from commercially available 2-chloroisonicotinic acid.

Caption: Proposed synthetic workflow for this compound.

5.1. Step 1: Esterification of 2-Chloroisonicotinic Acid

-

Rationale: Protection of the carboxylic acid as a methyl ester prevents unwanted side reactions in the subsequent coupling step.

-

Protocol:

-

Suspend 2-chloroisonicotinic acid (1.0 eq) in methanol (10 mL/g).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise.

-

Remove the ice bath and stir the reaction mixture at reflux for 4 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 2-chloroisonicotinate.

-

5.2. Step 2: Suzuki Coupling with Cyclopropylboronic Acid

-

Rationale: The Suzuki cross-coupling reaction is a highly efficient method for forming carbon-carbon bonds between an aryl halide and a boronic acid.

-

Protocol:

-

To a solution of methyl 2-chloroisonicotinate (1.0 eq) in a 3:1 mixture of toluene and water, add cyclopropylboronic acid (1.5 eq), potassium carbonate (3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Degas the mixture with argon for 15 minutes.

-

Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent. Purify the crude product by column chromatography on silica gel to obtain methyl 2-cyclopropylisonicotinate.

-

5.3. Step 3: Hydrolysis of the Methyl Ester

-

Rationale: The final step is the deprotection of the carboxylic acid via hydrolysis of the methyl ester.

-

Protocol:

-

Dissolve methyl 2-cyclopropylisonicotinate (1.0 eq) in a 1:1 mixture of THF and water.

-

Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Acidify the reaction mixture to pH 3-4 with 1M HCl.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

-

Potential Applications in Drug Discovery

Isonicotinic acid and its derivatives have a rich history in medicinal chemistry, with applications ranging from antitubercular agents to anti-inflammatory drugs.[2][3][4] The introduction of a cyclopropyl group at the 2-position can be expected to modulate the biological activity of the parent scaffold.

6.1. Structure-Activity Relationship (SAR) Insights

-

Antitubercular Activity: Isonicotinic acid hydrazide (Isoniazid) is a cornerstone of tuberculosis treatment.[2] Studies on 2-substituted isonicotinic acid hydrazides have shown that the reactivity of the pyridine nitrogen is crucial for their biological activity.[5] The electron-donating nature of the cyclopropyl group could potentially enhance the basicity of the pyridine nitrogen, thereby influencing its antitubercular potential.

-

Anti-inflammatory and Antimicrobial Properties: Derivatives of isonicotinic acid have demonstrated a broad spectrum of anti-inflammatory and antimicrobial activities.[2][6] The lipophilicity and conformational rigidity imparted by the cyclopropyl group could enhance cell permeability and target engagement, potentially leading to improved potency.

6.2. Postulated Mechanism of Action

Drawing parallels with Isoniazid, a plausible mechanism of action for a hydrazide derivative of this compound in Mycobacterium tuberculosis could involve its activation by the mycobacterial catalase-peroxidase enzyme (KatG), leading to the inhibition of mycolic acid synthesis, a crucial component of the bacterial cell wall.[2]

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives [mdpi.com]

- 5. Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, characterization and biological activities of some azo derivatives of aminothiadiazole derived from nicotinic and isonicotinic acids - Arabian Journal of Chemistry [arabjchem.org]

Introduction: The Strategic Importance of the Cyclopropyl Moiety

An In-Depth Technical Guide to the Physicochemical Characterization of 2-Cyclopropylisonicotinic Acid

In modern medicinal chemistry, the cyclopropyl group is a "privileged" structural motif, frequently incorporated into drug candidates to modulate their physicochemical and pharmacological properties.[1][2] Its unique stereoelectronic features—including enhanced π-character in its C-C bonds and a rigid, three-dimensional structure—can significantly impact a molecule's potency, metabolic stability, membrane permeability, and binding affinity.[2] this compound, a heterocyclic carboxylic acid, represents a key building block for synthesizing novel therapeutic agents. A thorough understanding of its fundamental physical properties is therefore not merely an academic exercise; it is a critical prerequisite for successful drug design, formulation development, and process chemistry.

This guide provides a comprehensive framework for the physicochemical characterization of this compound. Rather than simply listing data, we will delve into the causality behind the experimental methodologies, offering field-proven insights into how these properties are determined and why they are pivotal for drug development professionals.

Section 1: Core Physicochemical Properties

The foundational step in characterizing any active pharmaceutical ingredient (API) or intermediate is to establish its core identity and properties. This data serves as the basis for all subsequent analytical and formulation work. While extensive public data for this compound is limited, the table below outlines the essential parameters that must be determined. For context, data for the related compound 2-Chloroisonicotinic acid is included as an illustrative example.

| Property | This compound (To Be Determined) | 2-Chloroisonicotinic Acid (Illustrative Example) | Significance in Drug Development |

| CAS Number | 1216171-07-1[3] | 6313-54-8[4] | Unique identifier for substance registration and tracking. |

| Molecular Formula | C₉H₉NO₂ | C₆H₄ClNO₂[4] | Defines the elemental composition and exact mass. |

| Molecular Weight | 163.17 g/mol | 157.55 g/mol [4] | Crucial for all stoichiometric calculations and formulation dosing. |

| Melting Point (°C) | TBD | 239 - 246 °C[4] | Indicator of purity, polymorphism, and solid-state stability. |

| Aqueous pKa | TBD | ~2.07 (Predicted for 2-Chloronicotinic acid)[5] | Governs solubility, absorption, and distribution in physiological environments.[6] |

| Aqueous Solubility | TBD | Insoluble in water[5] | Determines dissolution rate, bioavailability, and formulation strategy.[7] |

Section 2: Thermal Analysis: Melting Point and Solid-State Stability

The melting point is a critical thermal property that provides insights into the purity, identity, and crystalline nature of a compound. Differential Scanning Calorimetry (DSC) is the gold-standard technique for this determination, offering high precision and information on other thermal events like phase transitions or decomposition.[8][9]

Causality of Experimental Choice: Unlike traditional capillary melting point apparatus, DSC measures the heat flow required to maintain a zero temperature difference between a sample and a reference pan as they are heated at a constant rate.[8] This provides a quantitative measure of the energy absorbed during melting (enthalpy of fusion) and allows for the precise determination of the melt onset temperature, which is a more reliable indicator than the visual melting range.[10] The heating rate is a critical parameter; slower rates (e.g., 1-3 °C/min) allow the system to maintain thermal equilibrium, yielding a more accurate onset temperature.[10][11]

A detailed protocol for determining the melting point of this compound using DSC is provided in the Experimental Protocols section.

Section 3: Ionization Constant (pKa): The Key to Physiological Behavior

The acid dissociation constant (pKa) is arguably the most important physicochemical parameter for any ionizable drug candidate.[6] It dictates the extent of ionization at a given pH, which in turn governs solubility, lipophilicity, and the ability to cross biological membranes. For an acidic compound like this compound, the pKa value indicates the pH at which 50% of the molecules are in their ionized (carboxylate) form and 50% are in their neutral (carboxylic acid) form.[12]

Causality of Experimental Choice: Potentiometric titration is a highly precise and widely used method for pKa determination.[12][13] The methodology involves titrating a solution of the compound with a standardized base (e.g., NaOH) while monitoring the pH with a calibrated electrode.[14] The resulting titration curve (pH vs. volume of titrant) exhibits an inflection point, and the pH at the half-equivalence point directly corresponds to the pKa.[6][13] To ensure accuracy, especially for sparingly soluble compounds, the use of co-solvents may be necessary, followed by extrapolation to determine the aqueous pKa.[13][15] Maintaining a constant ionic strength with a background electrolyte like KCl is crucial to minimize activity coefficient variations.[6][14]

A detailed protocol for determining the pKa of this compound via potentiometric titration is provided in the Experimental Protocols section.

dot

References

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 1216171-07-1 [amp.chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 2-Chloronicotinic acid | 2942-59-8 [chemicalbook.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 9. Differential scanning calorimetry [cureffi.org]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

An In-Depth Technical Guide to 2-Cyclopropylisonicotinic Acid: A Key Building Block in Modern Drug Discovery

Introduction: The Strategic Value of the Cyclopropyl-Pyridine Scaffold

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological profiles is paramount. 2-Cyclopropylisonicotinic acid emerges as a compound of significant interest, embodying the strategic fusion of two privileged structural motifs: the pyridine ring and the cyclopropyl group. The pyridine core, a bioisostere of a phenyl ring, offers improved solubility, metabolic stability, and the ability to engage in specific hydrogen bonding interactions, making it a cornerstone in drug design.[1][2][3] The cyclopropyl moiety, a small, strained carbocycle, is increasingly utilized as a metabolically robust substitute for larger alkyl or aryl groups.[4] Its unique conformational rigidity and electronic properties can lead to enhanced binding affinity and improved pharmacokinetic profiles. This guide provides an in-depth analysis of the chemical properties, synthesis, and potential applications of this compound, offering a technical resource for researchers in drug development and synthetic chemistry.

Core Chemical and Physical Properties

A foundational understanding of a molecule begins with its fundamental physical and chemical data. These properties are critical for handling, reaction setup, and purification.

| Property | Value | Source(s) |

| CAS Number | 1216171-07-1 | PubChem |

| Molecular Formula | C₉H₉NO₂ | PubChem |

| Molecular Weight | 163.17 g/mol | PubChem |

| Appearance | White to off-white solid | ChemicalBook |

| Melting Point | Not explicitly reported; related compounds like 2-chloroisonicotinic acid melt at ~246 °C (dec.). | N/A |

| Boiling Point | Not reported (decomposes) | N/A |

| Solubility | Insoluble in water; soluble in organic solvents like DMSO, DMF, and methanol. | General Chemical Principles |

| Storage | Store at room temperature in a dry, well-sealed container. | ChemicalBook |

Structural Elucidation: A Predictive Spectroscopic Profile

While publicly available spectra for this specific compound are scarce, its structure can be confidently confirmed using standard spectroscopic methods. Based on established principles of organic spectroscopy, the following data are predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (500 MHz, DMSO-d₆): The proton spectrum is expected to be highly characteristic.

-

δ ~13.0 ppm (s, 1H): A broad singlet corresponding to the acidic proton of the carboxylic acid.

-

δ ~8.6 ppm (d, 1H): A doublet for the proton at the C6 position of the pyridine ring, adjacent to the nitrogen.

-

δ ~7.8 ppm (s, 1H): A singlet or narrow doublet for the proton at the C3 position.

-

δ ~7.5 ppm (d, 1H): A doublet for the proton at the C5 position.

-

δ ~2.2 ppm (m, 1H): A multiplet for the single methine proton on the cyclopropyl ring.

-

δ ~1.1-1.3 ppm (m, 4H): Overlapping multiplets for the four methylene protons on the cyclopropyl ring.

-

-

¹³C NMR (125 MHz, DMSO-d₆):

-

δ ~166 ppm: Carboxylic acid carbonyl carbon.

-

δ ~158-160 ppm: C2 carbon of the pyridine ring (attached to the cyclopropyl group).

-

δ ~150 ppm: C6 carbon of the pyridine ring.

-

δ ~145 ppm: C4 carbon of the pyridine ring (attached to the carboxylic acid).

-

δ ~120-125 ppm: C3 and C5 carbons of the pyridine ring.

-

δ ~15-20 ppm: Methine carbon of the cyclopropyl ring.

-

δ ~10-15 ppm: Methylene carbons of the cyclopropyl ring.

-

Infrared (IR) Spectroscopy

The IR spectrum would provide clear evidence of the key functional groups.

-

~3000 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

-

~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

-

~1600, 1550 cm⁻¹: C=N and C=C stretching vibrations of the pyridine ring.

-

~3050 cm⁻¹ (weak): C-H stretches of the cyclopropyl and pyridine rings.

Mass Spectrometry (MS)

-

Electrospray Ionization (ESI-MS): Expected [M+H]⁺ = 164.07, [M-H]⁻ = 162.05.

Synthesis and Reactivity

Plausible Synthetic Route: Suzuki Cross-Coupling

A robust and highly versatile method for synthesizing 2-substituted pyridines is the palladium-catalyzed Suzuki cross-coupling reaction. This approach offers high functional group tolerance and generally good yields.[5][6] A plausible and efficient synthesis of this compound involves the coupling of a commercially available halogenated precursor, 2-chloroisonicotinic acid, with cyclopropylboronic acid.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. audreyli.com [audreyli.com]

- 6. Cross-coupling reaction of cyclopropylboronic acid with bromoarenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Navigating the Uncharted Waters of Solubility: A Technical Guide to 2-Cyclopropylisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of drug development, profoundly influencing bioavailability, formulation, and ultimately, therapeutic efficacy. 2-Cyclopropylisonicotinic acid, a molecule of interest for its unique structural motifs, presents a gap in publicly available physicochemical data. This guide addresses this void not by presenting pre-existing data, but by providing a comprehensive framework for its determination and prediction. As a Senior Application Scientist, my objective is to equip you with the foundational knowledge and practical methodologies required to characterize the solubility of this novel compound. We will delve into a structural analysis to predict its behavior, outline a rigorous experimental protocol for determining its thermodynamic solubility, and discuss the critical distinction between kinetic and thermodynamic measurements. This document serves as both a predictive guide and a practical manual for researchers embarking on the characterization of this compound and other novel chemical entities.

Unveiling the Molecule: A Structural and Physicochemical Analysis

Understanding the solubility of this compound begins with a thorough examination of its molecular structure. The molecule is comprised of three key functional components: a pyridine ring, a carboxylic acid group, and a cyclopropyl substituent. Each of these imparts distinct physicochemical properties that collectively govern its solubility profile.

-

Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom. The lone pair of electrons on the nitrogen can act as a hydrogen bond acceptor and imparts basicity to the molecule.

-

Carboxylic Acid Group (-COOH): This functional group is acidic and can donate a proton, becoming a negatively charged carboxylate ion (-COO⁻).[1][2] It is a strong hydrogen bond donor and acceptor, which typically enhances aqueous solubility.[1][2]

-

Cyclopropyl Group: This small, strained aliphatic ring is non-polar and contributes to the lipophilicity of the molecule.[3][4][5] The inclusion of cyclopropyl groups in drug candidates is a common strategy to enhance metabolic stability and modulate potency.[3][4][5][6]

The interplay between the polar, ionizable carboxylic acid and pyridine moieties and the non-polar cyclopropyl group will dictate the molecule's solubility in various media.

Predicting Solubility: A Qualitative Assessment

Based on its structure, we can make several informed predictions about the solubility behavior of this compound.

The "Like Dissolves Like" Principle

-

Polar Solvents (e.g., Water, Ethanol, Methanol): The presence of the carboxylic acid and the nitrogen in the pyridine ring suggests that this compound will exhibit some solubility in polar solvents through hydrogen bonding and dipole-dipole interactions.

-

Non-Polar Solvents (e.g., Hexane, Toluene): The non-polar cyclopropyl group and the aromatic pyridine ring suggest some affinity for non-polar solvents. However, the highly polar carboxylic acid group will likely limit its solubility in very non-polar environments.

-

Aprotic Polar Solvents (e.g., DMSO, Acetonitrile): These solvents are likely to be effective at dissolving the compound due to their ability to engage in dipole-dipole interactions without the complexities of proton exchange.

The Critical Role of pH

As an amphoteric substance with both an acidic (carboxylic acid) and a basic (pyridine nitrogen) functional group, the solubility of this compound in aqueous media is expected to be highly dependent on pH.

-

Acidic Conditions (Low pH): At a pH below the pKa of the carboxylate group, the carboxylic acid will be protonated (-COOH), and the pyridine nitrogen will be protonated (-NH+). The overall positive charge should enhance solubility in aqueous media.

-

Neutral Conditions (Intermediate pH): Near its isoelectric point, the molecule may exist as a zwitterion, with a protonated pyridine and a deprotonated carboxylate. Zwitterions can have lower solubility due to strong intermolecular electrostatic interactions.

-

Basic Conditions (High pH): At a pH above the pKa of the pyridinium ion, the pyridine nitrogen will be neutral, and the carboxylic acid will be deprotonated (-COO⁻). The resulting negative charge will increase its solubility in water.

A critical step in characterization is the determination of the molecule's pKa values, which will define the pH ranges of its different ionization states.[7][8][9] The "rule of 3" in pKa differences can often predict whether a complex will form a co-crystal or a molecular salt, which in turn affects solubility.[10]

Thermodynamic vs. Kinetic Solubility: A Foundational Concept

Before proceeding to experimental design, it is crucial to understand the distinction between thermodynamic and kinetic solubility.[11]

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pressure when the dissolved and solid states are in equilibrium.[11] This is the gold standard for formulation and biopharmaceutical classification.[12]

-

Kinetic Solubility: Often measured in high-throughput screening, this value is determined by dissolving the compound in an organic solvent (like DMSO) and then adding this stock solution to an aqueous buffer until precipitation occurs.[13][14][15] Kinetic solubility values are often higher than thermodynamic values due to the formation of supersaturated, metastable solutions.[11]

For drug development, determining the thermodynamic solubility is paramount for accurate biopharmaceutical classification and formulation development.[12][15]

Experimental Protocol: Determination of Thermodynamic Solubility

The "gold standard" for determining thermodynamic solubility is the Saturation Shake-Flask Method .[13][16][17] This protocol is designed to be a self-validating system, ensuring that true equilibrium is reached.

Materials and Equipment

-

This compound (solid form)

-

Selected solvents (e.g., Water, pH 1.2 buffer, pH 4.5 buffer, pH 6.8 buffer, Ethanol, Acetonitrile, DMSO)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

pH meter

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent. An excess is critical to ensure a saturated solution is formed.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C for biopharmaceutical relevance) for an extended period (typically 24-48 hours) to allow the system to reach equilibrium.[13][16]

-

Phase Separation: After equilibration, remove the vials and allow them to stand to let the undissolved solid settle. Centrifuge the vials to further separate the solid and liquid phases.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any remaining solid particles.[18]

-

Quantification: Analyze the concentration of the dissolved this compound in the filtrate using a validated HPLC method.[19][20] This involves creating a calibration curve with standard solutions of known concentrations.

-

pH Measurement: For aqueous solutions, measure the final pH of the saturated solution to ensure it has not shifted significantly during the experiment.[21][22]

Data Presentation

All quantitative solubility data should be summarized in a clear, structured table for easy comparison across different solvents and conditions.

| Solvent System | Temperature (°C) | pH (Initial) | pH (Final) | Solubility (mg/mL) | Solubility (mol/L) |

| Purified Water | 25 | N/A | measured | experimental value | calculated value |

| 0.1 N HCl (pH 1.2) | 37 | 1.2 | measured | experimental value | calculated value |

| Acetate Buffer (pH 4.5) | 37 | 4.5 | measured | experimental value | calculated value |

| Phosphate Buffer (pH 6.8) | 37 | 6.8 | measured | experimental value | calculated value |

| Ethanol | 25 | N/A | N/A | experimental value | calculated value |

| Acetonitrile | 25 | N/A | N/A | experimental value | calculated value |

| DMSO | 25 | N/A | N/A | experimental value | calculated value |

Visualizing Key Concepts and Workflows

Diagrams are essential for conveying complex relationships and processes. Below are Graphviz (DOT language) representations of the factors influencing solubility and the experimental workflow.

Caption: Factors influencing the solubility of this compound.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Implications for Drug Development

The solubility data generated for this compound will be instrumental in several key areas of drug development:

-

Biopharmaceutics Classification System (BCS): According to ICH M9 guidelines, solubility is a critical parameter for classifying a drug substance (e.g., as Class I, II, III, or IV), which can determine the potential for biowaivers of in vivo bioequivalence studies.[21][22][23][24][25]

-

Formulation Development: Understanding the solubility in various excipients and solvent systems is essential for developing a stable and effective dosage form, whether it be an oral solid, a liquid formulation, or an injectable.

-

Preclinical Studies: Poor solubility can lead to unreliable results in in vitro and in vivo preclinical assays. Knowing the solubility limits ensures that test concentrations are appropriate and that results are not confounded by precipitation.

Conclusion

While specific solubility data for this compound is not yet in the public domain, a systematic approach based on its molecular structure allows for robust predictions of its behavior. This guide provides the theoretical foundation and a detailed, authoritative protocol for researchers to experimentally determine the thermodynamic solubility of this compound. By following these self-validating methodologies, scientists and drug developers can generate the high-quality, reliable data necessary to advance their research, enabling informed decisions in formulation, preclinical testing, and regulatory submissions. The principles and workflows outlined herein are not only applicable to this compound but also serve as a valuable template for the characterization of other novel chemical entities.

References

- 1. Functional Groups [chem.fsu.edu]

- 2. pressbooks.pub [pressbooks.pub]

- 3. researchgate.net [researchgate.net]

- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. hyphadiscovery.com [hyphadiscovery.com]

- 6. scientificupdate.com [scientificupdate.com]

- 7. schrodinger.com [schrodinger.com]

- 8. pjps.pk [pjps.pk]

- 9. Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated p K a 's predict proton transfer? A case study of nine complexes ... - CrystEngComm (RSC Publishing) DOI:10.1039/C5CE00102A [pubs.rsc.org]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. inventivapharma.com [inventivapharma.com]

- 13. enamine.net [enamine.net]

- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 16. downloads.regulations.gov [downloads.regulations.gov]

- 17. bioassaysys.com [bioassaysys.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. dissolutiontech.com [dissolutiontech.com]

- 20. pharmtech.com [pharmtech.com]

- 21. database.ich.org [database.ich.org]

- 22. ema.europa.eu [ema.europa.eu]

- 23. ICH Harmonised Guideline M9 “Biopharmaceutics Classification System-Based Biowaivers” implemented and updated biowaiver documentation published | WHO - Prequalification of Medical Products (IVDs, Medicines, Vaccines and Immunization Devices, Vector Control) [extranet.who.int]

- 24. ICH M9 on biopharmaceutics classification system based biowaivers - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 25. ICH M9: BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS - ECA Academy [gmp-compliance.org]

A Technical Guide to the Spectroscopic Characterization of 2-Cyclopropylisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Molecular Structure and its Spectroscopic Implications

2-Cyclopropylisonicotinic acid (C₉H₉NO₂) possesses a unique combination of a rigid, strained cyclopropyl ring and an aromatic pyridine-4-carboxylic acid (isonicotinic acid) core. This distinct architecture gives rise to a characteristic spectroscopic fingerprint. Understanding the interplay between these two moieties is crucial for accurate spectral interpretation.

Diagram 1: Molecular Structure of this compound

A 2D representation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide invaluable information regarding the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the cyclopropyl group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Notes |

| H-6 (Pyridine) | 8.6 - 8.8 | Doublet (d) | ~5 | The proton adjacent to the nitrogen is the most deshielded aromatic proton. |

| H-5 (Pyridine) | 7.8 - 8.0 | Doublet of doublets (dd) | ~5, ~1.5 | Coupled to both H-6 and H-3. |

| H-3 (Pyridine) | 7.4 - 7.6 | Doublet (d) | ~1.5 | Coupled to H-5. |

| Methine-H (Cyclopropyl) | 2.2 - 2.5 | Multiplet (m) | - | This proton is deshielded by the adjacent aromatic ring. |

| Methylene-H (Cyclopropyl) | 1.0 - 1.5 | Multiplets (m) | - | The four methylene protons on the cyclopropyl ring will be diastereotopic and are expected to show complex splitting patterns. |

| Carboxylic Acid-H | > 10 | Broad singlet (br s) | - | The chemical shift of the acidic proton is highly dependent on the solvent and concentration. |

Expert Insight: The upfield chemical shifts of the cyclopropyl protons are a hallmark of this strained ring system. The magnetic anisotropy of the C-C bonds in the cyclopropane ring leads to significant shielding of the protons.[1] The diastereotopic nature of the methylene protons arises from the chiral center at the point of attachment to the pyridine ring, leading to complex, overlapping multiplets.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will be characterized by signals corresponding to the nine carbon atoms in the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum to a series of singlets, with each unique carbon atom producing a single peak.[2][3]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (Carboxylic Acid) | 165 - 175 | The carbonyl carbon is significantly deshielded.[4] |

| C-2 (Pyridine) | 158 - 162 | The carbon atom directly attached to the cyclopropyl group. |

| C-6 (Pyridine) | 148 - 152 | The carbon atom adjacent to the nitrogen. |

| C-4 (Pyridine) | 140 - 145 | The carbon atom bearing the carboxylic acid group. |

| C-3, C-5 (Pyridine) | 120 - 125 | These aromatic carbons are expected to have similar chemical shifts. |

| Methine-C (Cyclopropyl) | 15 - 20 | The carbon atom of the cyclopropyl ring attached to the pyridine. |

| Methylene-C (Cyclopropyl) | 5 - 10 | The two equivalent methylene carbons of the cyclopropyl ring. |

Diagram 2: NMR Experimental Workflow

A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and sensitive technique for the identification of functional groups within a molecule. The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid and the aromatic ring.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Notes |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong | This very broad absorption is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Absorption just above 3000 cm⁻¹ is indicative of C-H bonds on an sp² hybridized carbon.[5] |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | C-H stretches of the cyclopropyl group. |

| C=O Stretch (Carboxylic Acid) | 1680 - 1720 | Strong | A very strong and sharp absorption characteristic of the carbonyl group in a carboxylic acid.[5] |

| C=C and C=N Stretches (Aromatic) | 1400 - 1600 | Medium to Strong | Multiple bands are expected in this region due to the vibrations of the pyridine ring. |

| C-O Stretch (Carboxylic Acid) | 1200 - 1300 | Medium | Associated with the C-O single bond of the carboxylic acid. |

Methodology for IR Analysis:

-

Sample Preparation: For solid samples, prepare a KBr pellet or a mull in Nujol. For solution-state analysis, dissolve the compound in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄, CHCl₃).

-

Data Acquisition: Obtain the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Interpretation: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Expected Molecular Ion Peak:

-

[M]⁺˙ (Electron Ionization - EI): m/z = 163.06

-

[M+H]⁺ (Electrospray Ionization - ESI, positive mode): m/z = 164.07

-

[M-H]⁻ (ESI, negative mode): m/z = 162.05

Predicted Fragmentation Pattern (EI-MS):

The fragmentation of this compound is expected to proceed through several key pathways:

-

Loss of •OH (m/z 146): A common fragmentation for carboxylic acids.

-

Loss of COOH (m/z 118): Decarboxylation to form a cyclopropylpyridine radical cation.

-

Loss of C₂H₄ (ethene) from the cyclopropyl group (m/z 135): A characteristic fragmentation of cyclopropyl-substituted aromatic compounds.

-

Formation of the pyridiniumyl ion (m/z 78): Cleavage of the cyclopropyl and carboxyl groups.

Diagram 3: Predicted ESI-MS Workflow

A generalized workflow for ESI-MS analysis.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic application of NMR, IR, and MS techniques. This guide provides a detailed predictive framework for the interpretation of these spectra, grounded in established chemical principles and data from analogous compounds. By understanding the expected spectroscopic signatures, researchers can confidently identify and assess the purity of this valuable chemical entity in their drug discovery and development endeavors. The synthesis of this compound can be approached through various methods, often involving the modification of a pre-existing isonicotinic acid derivative.[6] The choice of synthetic route can influence the potential impurities, which can be identified using the spectroscopic techniques outlined in this guide.

References

A Senior Application Scientist's Guide to the Synthesis of Novel Cyclopropyl-Substituted Pyridines

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of the Cyclopropyl Moiety in Pyridine Scaffolds

The pyridine ring is a cornerstone of medicinal chemistry, found in numerous top-selling pharmaceuticals.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold. When fused or substituted with a cyclopropyl group, the resulting molecule gains a fascinating set of new characteristics. The cyclopropane ring, with its high ring strain and unique C-C bonds possessing significant p-character, is far from being a simple saturated linker.[2][3] It acts as a "rigidified" double bond isostere, conformationally constraining adjacent groups, which can lead to highly favorable entropic contributions upon binding to a biological target.[3] Furthermore, the cyclopropyl group can enhance metabolic stability by blocking sites of oxidation and can improve physicochemical properties such as solubility and membrane permeability.[3] This guide provides an in-depth exploration of the core synthetic strategies employed to construct these valuable motifs, focusing on the underlying mechanisms and practical considerations essential for laboratory success.

Classical Approaches: Cyclopropanation of Pre-functionalized Pyridines

The most direct conceptual approach to cyclopropyl-pyridines involves the cyclopropanation of a pyridine already bearing a reactive handle, typically a vinyl group. Two cornerstone reactions dominate this space: the Simmons-Smith reaction and the Johnson-Corey-Chaykovsky reaction.

The Simmons-Smith Reaction: A Stereospecific Standard

The Simmons-Smith reaction is a powerful and reliable method for converting alkenes into cyclopropanes stereospecifically.[4][5] The reaction utilizes an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is generated in situ from diiodomethane and a zinc-copper couple.[6]

Causality and Mechanistic Insight: The key to this reaction's success is the formation of the zinc carbenoid. This species is not a free carbene; rather, it delivers the methylene group to the alkene in a concerted fashion via a "butterfly" transition state.[5][7] This concerted mechanism ensures that the stereochemistry of the starting alkene is retained in the cyclopropane product. For vinylpyridines, the reaction proceeds cleanly, though the choice of solvent and the activation method for the zinc are critical for achieving high yields. A notable modification by Furukawa, using diethylzinc (Et₂Zn) in place of the Zn-Cu couple, often provides improved reactivity and reproducibility.[6]

Workflow for Simmons-Smith Cyclopropanation

Caption: General workflow for the Simmons-Smith reaction.

Experimental Protocol: Synthesis of 2-Cyclopropylpyridine via Simmons-Smith Reaction

-

Zinc Activation: To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add zinc dust (10.0 g, 153 mmol) and anhydrous diethyl ether (75 mL). Stir the suspension vigorously while adding a solution of iodine (0.75 g, 2.95 mmol) in diethyl ether (25 mL) dropwise until the iodine color disappears.

-

Carbenoid Formation: Cool the activated zinc suspension to 0 °C. Add a solution of diiodomethane (17.0 g, 63.5 mmol) in diethyl ether (25 mL) dropwise over 30 minutes. After the addition is complete, stir the resulting gray suspension for an additional 30 minutes at 0 °C.

-

Reaction: Add a solution of 2-vinylpyridine (5.0 g, 47.6 mmol) in diethyl ether (25 mL) to the carbenoid suspension. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL). Filter the mixture through a pad of Celite®, washing the pad with diethyl ether (3 x 50 mL).

-

Purification: Separate the layers of the filtrate. Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by fractional distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-cyclopropylpyridine.[8][9]

The Johnson-Corey-Chaykovsky Reaction

This reaction provides a complementary approach to the Simmons-Smith, particularly for vinylpyridines activated by electron-withdrawing groups. It involves the reaction of an olefin with a sulfur ylide, such as dimethylsulfonium methylide or dimethyloxosulfonium methylide.[10]

Causality and Mechanistic Insight: The reaction with vinylpyridines is envisioned as a Michael-type conjugate addition of the ylide to the activated double bond.[11] This forms a transient carbanionic intermediate. Subsequent intramolecular nucleophilic displacement of the dimethyl sulfide leaving group by the carbanion forms the cyclopropane ring. The choice of ylide is critical; dimethyloxosulfonium methylide is generally more stable and less reactive, often leading to better outcomes for simple conjugate additions.

Data Presentation: Cyclopropanation of Vinylpyridines with Dimethylsulfonium Methylide [11]

| Entry | Substrate | Product | Yield (%) |

| 1 | 2-Vinylpyridine | 2-Cyclopropylpyridine | 91 |

| 2 | 4-Vinylpyridine | 4-Cyclopropylpyridine | 65 |

| 3 | 2-Methyl-6-vinylpyridine | 2-Methyl-6-cyclopropylpyridine | 40 |

| 4 | 2-Vinyl-5-ethylpyridine | 2-Cyclopropyl-5-ethylpyridine | 73 |

Modern Titanium-Mediated Synthesis: The Kulinkovich Reaction

The Kulinkovich reaction offers a fundamentally different and highly convergent approach, constructing the cyclopropyl ring from esters or amides derived from pyridinecarboxylic acids.[12] The reaction employs a titanium(IV) alkoxide catalyst and a Grignard reagent (typically with β-hydrogens, like EtMgBr).[13]

Causality and Mechanistic Insight: The elegance of this reaction lies in its catalytic cycle. Two equivalents of the Grignard reagent react with the Ti(IV) precursor to form a dialkyltitanium species. This unstable intermediate undergoes β-hydride elimination to generate a titanacyclopropane.[12][14] This titanacyclopropane is the key cyclopropanating agent. It reacts with the pyridine ester in a double-alkylation sequence: first, addition to the carbonyl forms an oxatitanacyclopentane, which rearranges to a β-titanio ketone. A second, intramolecular insertion into the remaining Ti-C bond closes the ring to form the titanium cyclopropoxide, which, after workup, yields the cyclopropanol. For pyridine substrates, subsequent dehydration or reduction can afford the desired cyclopropyl-pyridine. The aza-Kulinkovich variant, using amides, directly yields cyclopropylamines, which can be valuable synthons.[15]

Mechanism of the Kulinkovich Reaction

Caption: Catalytic cycle of the Kulinkovich reaction.

Experimental Protocol: Synthesis of 1-(Pyridin-4-yl)cyclopropan-1-ol

-

Setup: To a flame-dried, three-necked 500 mL flask equipped with a magnetic stirrer, dropping funnel, and argon inlet, add a solution of ethyl picolinate (10.0 mmol, 1.51 g) in anhydrous toluene (100 mL).

-

Catalyst Addition: Add titanium(IV) isopropoxide (12.0 mmol, 3.55 mL) to the stirred solution.

-

Grignard Addition: Cool the mixture to 0 °C. Add ethylmagnesium bromide (3.0 M solution in diethyl ether, 22.0 mmol, 7.33 mL) dropwise via the dropping funnel over 1 hour, maintaining the internal temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. The color will typically change to dark brown or black.

-

Workup: Cool the reaction mixture again to 0 °C and quench by the very slow, dropwise addition of 1 M aqueous HCl (50 mL). Caution: Gas evolution.

-

Purification: Dilute the mixture with ethyl acetate (100 mL) and filter through a pad of Celite®. Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford the title compound.[12][15]

The Frontier: Radical and Photoredox-Catalyzed Approaches

Recent advances in synthetic methodology have unlocked powerful new ways to forge C-C bonds under mild conditions, with radical and photoredox-catalyzed reactions at the forefront. These methods offer exceptional functional group tolerance, making them ideal for late-stage functionalization of complex molecules.

Causality and Mechanistic Insight: Photoredox catalysis leverages the ability of a photocatalyst (e.g., an iridium or ruthenium complex, or an organic dye) to absorb visible light and engage in single-electron transfer (SET) events.[1][16] For cyclopropylation, one common strategy involves the SET reduction of a suitable radical precursor to generate a cyclopropyl radical. This radical can then add to an activated pyridine, such as an N-alkoxypyridinium salt, in a Minisci-type reaction.[17][18] The resulting pyridinyl radical intermediate is then oxidized to close the catalytic cycle and regenerate the aromatic product.

A different, innovative strategy involves the photoredox-catalyzed ring-opening of aryl cyclopropanes, followed by pyridylation.[1] In this case, single-electron oxidation of the aryl cyclopropane leads to a radical cation, which undergoes nucleophilic ring-opening. The resulting benzylic radical is then trapped by a pyridine derivative to form the final product.

Logical Flow of a Radical Pyridylation Strategy

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. scientificupdate.com [scientificupdate.com]

- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Simmons-Smith Cyclopropanation Reaction | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 7. Cyclopropanation: the mechanism of the Simmons–Smith reaction. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Cyclopropanation - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Kulinkovich Reaction [organic-chemistry.org]

- 13. Kulinkovich reaction - Wikipedia [en.wikipedia.org]

- 14. m.youtube.com [m.youtube.com]

- 15. Kulinkovich Cyclopropanation - Wordpress [reagents.acsgcipr.org]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. Radical chain monoalkylation of pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Discovery and Development of 2-Cyclopropylisonicotinic Acid and Its Analogs as Antitubercular Agents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoniazid (INH), a cornerstone of tuberculosis treatment for decades, has faced increasing challenges due to the emergence of drug-resistant strains of Mycobacterium tuberculosis. This has spurred intensive research into novel isonicotinic acid derivatives with improved efficacy and profiles. This technical guide delves into the discovery and development of 2-cyclopropylisonicotinic acid and its analogs, a promising class of compounds designed to address the limitations of existing therapies. We will explore the scientific rationale underpinning their design, detail synthetic methodologies, analyze structure-activity relationships (SAR), and outline the experimental protocols for their biological evaluation. This guide serves as a comprehensive resource for researchers engaged in the fight against tuberculosis, providing both foundational knowledge and practical insights for the development of next-generation antitubercular agents.

Introduction: The Imperative for Novel Antitubercular Agents

Tuberculosis (TB) remains a global health crisis, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. Isoniazid, a prodrug activated by the mycobacterial catalase-peroxidase enzyme KatG, has been a first-line antitubercular drug for over 70 years.[1] Its mechanism of action involves the inhibition of mycolic acid biosynthesis, an essential component of the mycobacterial cell wall. However, mutations in the katG gene are a primary mechanism of isoniazid resistance, rendering the drug ineffective.

This critical need for new therapeutic strategies has led to the exploration of modifications to the isonicotinic acid scaffold. The core hypothesis is that structural alterations, particularly at the 2-position of the pyridine ring, could yield compounds that either evade resistance mechanisms, exhibit enhanced potency, or possess improved pharmacokinetic properties.

The Genesis of 2-Substituted Isonicotinic Acid Analogs: A Rationale

Quantitative structure-activity relationship (QSAR) studies on a series of 2-substituted isonicotinic acid hydrazides have provided crucial insights into the structural requirements for antitubercular activity.[2][3] These studies have shown that the reactivity of the pyridine nitrogen atom is essential for the biological activity of these compounds. It is hypothesized that isonicotinic acid derivatives are incorporated into an NAD analog, thereby disrupting essential metabolic pathways.[2]

Early investigations into substitutions on the pyridine ring revealed that modifications at the 3-position are generally not well-tolerated, often leading to a loss of activity. Conversely, substitutions at the 2-position have been shown to be permissible and can even lead to compounds with activity comparable to or exceeding that of isoniazid. For instance, 2-methyl-isoniazid has demonstrated antimycobacterial activity comparable to the parent drug.[4] This tolerance for substitution at the 2-position opened a promising avenue for the design of novel analogs.

The introduction of a cyclopropyl group at the 2-position was a rational design choice based on several key considerations:

-

Metabolic Stability: The cyclopropyl moiety is known to be relatively resistant to metabolic degradation, potentially leading to a longer half-life and improved pharmacokinetic profile.

-

Conformational Rigidity: The rigid three-membered ring can favorably orient the molecule within the active site of its target, potentially increasing binding affinity.

-

Lipophilicity: The cyclopropyl group increases the lipophilicity of the molecule, which can enhance its ability to penetrate the complex, lipid-rich cell wall of Mycobacterium tuberculosis.

Synthesis of this compound and Its Hydrazide Analog

While a singular "discovery" paper for this compound is not readily apparent in the literature, its synthesis can be logically deduced from established methodologies for the preparation of 2-substituted pyridines. A robust and versatile approach involves a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling.

The general synthetic pathway is envisioned as follows:

Caption: General synthetic scheme for this compound hydrazide.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative example based on established Suzuki-Miyaura coupling procedures.

Materials:

-

2-Chloro-4-pyridinecarboxylic acid

-

Cyclopropylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

Toluene

-

Water

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

Procedure:

-

To a reaction vessel, add 2-chloro-4-pyridinecarboxylic acid (1.0 eq), cyclopropylboronic acid (1.5 eq), potassium phosphate (3.0 eq), palladium(II) acetate (0.02 eq), and SPhos (0.04 eq).

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add degassed toluene and water (e.g., 10:1 v/v).

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and adjust the pH to ~2-3 with 1M HCl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Detailed Experimental Protocol: Synthesis of this compound Hydrazide

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Methanol (MeOH)

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃)

Procedure:

-

Esterification:

-

Suspend this compound (1.0 eq) in methanol.

-

Cool the suspension to 0 °C and add thionyl chloride (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and then reflux for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the mixture under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the methyl ester.

-

-

Hydrazinolysis:

-

Dissolve the methyl 2-cyclopropylisonicotinate (1.0 eq) in ethanol.

-

Add hydrazine hydrate (5.0 eq) and reflux the mixture for 12-18 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Triturate the residue with cold diethyl ether to precipitate the product.

-

Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrazide.[1]

-

Structure-Activity Relationship (SAR) and Biological Evaluation

The biological evaluation of this compound and its analogs is primarily focused on their antimycobacterial activity. The key parameter measured is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of M. tuberculosis.

Structure-Activity Relationship Cascade

Caption: Logical progression of the Structure-Activity Relationship (SAR) studies.

In Vitro Antitubercular Activity

While specific MIC values for this compound hydrazide are not widely published in readily accessible literature, we can extrapolate potential activity based on related compounds.

| Compound | R-Group at 2-Position | MIC (µg/mL) vs. M. tuberculosis H37Rv | Reference |

| Isoniazid | -H | 0.025 - 0.05 | [1] |

| 2-Methyl-isoniazid | -CH₃ | ~0.1 | [4] |

| 2-Cyclopropyl-isonicotinic acid hydrazide | -c-C₃H₅ | Hypothesized to be in the range of 0.1 - 1.0 | - |

| Ethambutol (Standard) | - | 1.0 - 5.0 | [1] |

Note: The MIC value for 2-cyclopropyl-isonicotinic acid hydrazide is an educated estimation based on the activity of 2-methyl-isoniazid and the known effects of cyclopropyl substitution. Further experimental validation is required.

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

This is a standard and widely used method for determining the MIC of compounds against M. tuberculosis.

Materials:

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

-

M. tuberculosis H37Rv strain

-

Test compounds dissolved in DMSO

-

Alamar Blue reagent

-

96-well microplates

Procedure:

-

Prepare serial dilutions of the test compounds in a 96-well plate.

-

Prepare a suspension of M. tuberculosis H37Rv in Middlebrook 7H9 broth and adjust the turbidity to a McFarland standard of 1.0.

-

Dilute the bacterial suspension and add it to each well of the microplate containing the test compounds.

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plates at 37 °C for 5-7 days.

-

After incubation, add Alamar Blue reagent to each well.

-

Incubate for another 24 hours.

-

Read the results visually or using a fluorometer. A color change from blue to pink indicates bacterial growth.

-

The MIC is defined as the lowest concentration of the compound that prevents the color change.

Future Directions and Conclusion

The exploration of this compound and its analogs represents a logical and promising strategy in the ongoing search for new antitubercular drugs. The rationale for their design is well-grounded in established SAR principles, and their synthesis is achievable through modern synthetic methodologies.

Future research in this area should focus on:

-

Definitive Synthesis and Characterization: A comprehensive report detailing the synthesis, purification, and full characterization of this compound and its hydrazide is needed.

-